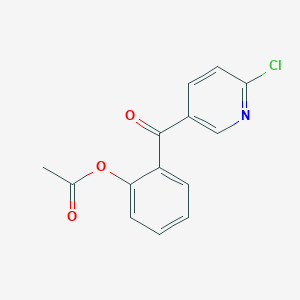

5-(2-Acetoxybenzoyl)-2-chloropyridine

Description

5-(2-Acetoxybenzoyl)-2-chloropyridine is a specialized organic compound primarily utilized as a building block in complex chemical syntheses. bldpharm.com Its structure, featuring a chlorinated pyridine (B92270) ring attached to an acetoxy-substituted benzoyl group, positions it at the intersection of several important classes of organic molecules. As a research chemical, it serves as a versatile intermediate for creating more elaborate molecular frameworks, particularly within medicinal and materials science research.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 898786-44-2 | bldpharm.com |

| Molecular Formula | C14H10ClNO3 | bldpharm.com |

| Molecular Weight | 275.69 g/mol | bldpharm.com |

The pyridine ring is a fundamental heterocyclic scaffold found in a vast array of pharmaceuticals, agrochemicals, and functional materials. mountainscholar.org The introduction of a halogen atom onto this ring, creating a halogenated pyridine, significantly enhances its synthetic utility. nih.gov Halopyridines are crucial building blocks because the carbon-halogen bond provides a reactive site for a variety of chemical transformations, including cross-coupling reactions and nucleophilic substitutions. nih.govresearchgate.net

The presence of the chlorine atom at the 2-position of the pyridine ring in this compound makes it susceptible to nucleophilic attack, allowing for the introduction of diverse functional groups at this position. wikipedia.orgjustdial.com The selective synthesis of such halogenated pyridines has been a long-standing challenge in organic chemistry, requiring specific and often harsh conditions. mountainscholar.orgchemrxiv.org The availability of compounds like this compound as a pre-functionalized starting material therefore streamlines the synthesis of complex pyridine-containing target molecules. researchgate.net

The benzoyl group, a phenyl ketone, is a common feature in many biologically active compounds. Specifically, the benzoylpiperidine fragment is recognized as a privileged structure in medicinal chemistry due to its presence in numerous therapeutic agents. nih.gov While not identical, the benzoyl portion of this compound points to its potential application in the synthesis of pharmacologically relevant molecules. Processes for preparing benzoylpyridines often involve the reaction of cyanopyridines with benzene (B151609) derivatives. google.com

The "2-acetoxy" substitution on the benzoyl ring adds another layer of synthetic versatility. The acetoxy group (–OCOCH₃) is essentially a protected hydroxyl group. This functionality can serve multiple purposes in a synthetic sequence. It can be carried through several reaction steps and later hydrolyzed under basic or acidic conditions to reveal a free hydroxyl group. This hydroxyl group can then be used for further functionalization, such as ether or ester formation, or it may be a key pharmacophore in the final target molecule. The presence of this moiety is reminiscent of ortho-acetylsalicylic acid (aspirin), where the acetoxy group is crucial for its biological activity. nih.gov

The research significance of this compound lies in its identity as a multifunctional synthetic intermediate. It combines two key structural features: a reactive halogenated pyridine ring and a functionalized benzoyl moiety. This dual-functionality allows for a modular approach to the synthesis of complex molecules. Researchers can selectively perform reactions at either the chloropyridine site or the acetoxybenzoyl site, enabling the construction of diverse molecular libraries.

Its potential academic impact is rooted in its ability to facilitate the synthesis of novel compounds for various applications. In medicinal chemistry, it can serve as a starting material for the development of new therapeutic agents. In materials science, the pyridine and benzoyl components can be incorporated into polymers or ligands for metal complexes. nih.govresearchgate.net The study of its reactivity and its application in total synthesis provides a valuable platform for advancing the field of synthetic organic chemistry. researchgate.netresearchgate.netorganic-chemistry.org

Table of Compounds Mentioned

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 898786-44-2 | C14H10ClNO3 |

| Pyridine | 110-86-1 | C5H5N |

| 2-Chloropyridine (B119429) | 109-09-1 | C5H4ClN |

| 2,6-Dichloropyridine | 2402-78-0 | C5H3Cl2N |

| 2-Hydroxypyridine | 142-08-5 | C5H5NO |

| ortho-Acetylsalicylic acid (Aspirin) | 50-78-2 | C9H8O4 |

| 2-Amino-5-chloropyridine | 1072-98-6 | C5H5ClN2 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[2-(6-chloropyridine-3-carbonyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO3/c1-9(17)19-12-5-3-2-4-11(12)14(18)10-6-7-13(15)16-8-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWVQDEOKLMNDIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)C2=CN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642179 | |

| Record name | 2-(6-Chloropyridine-3-carbonyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898786-44-2 | |

| Record name | 2-(6-Chloropyridine-3-carbonyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural Characterization and Spectroscopic Investigations

Elucidation of Molecular Connectivity and Configuration via High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 5-(2-Acetoxybenzoyl)-2-chloropyridine. By analyzing the chemical shifts, coupling constants, and through-space correlations, a complete picture of the atomic connectivity and spatial arrangement can be constructed.

A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential for the complete and unambiguous assignment of all proton and carbon signals in this compound.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the 2-chloropyridine (B119429) ring and the acetoxybenzoyl group. The protons on the pyridine (B92270) ring (H-3, H-4, and H-6) would appear as a set of coupled multiplets in the aromatic region. The protons of the benzoyl ring would also resonate in the aromatic region, with their chemical shifts influenced by the acetoxy and carbonyl substituents. The methyl protons of the acetoxy group would appear as a characteristic singlet in the upfield region.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on all the carbon atoms in the molecule. The carbonyl carbons of the ketone and the ester functionalities are expected to resonate at the downfield end of the spectrum. The chemical shifts of the aromatic carbons in both the pyridine and benzene (B151609) rings will be influenced by the electron-withdrawing and electron-donating nature of the substituents.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the scalar coupling network between adjacent protons, allowing for the straightforward assignment of the protons on the pyridine and benzoyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish the direct one-bond correlations between protons and their attached carbon atoms, facilitating the assignment of the protonated carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would provide information about the through-space proximity of protons, which is vital for determining the preferred conformation of the molecule, particularly the relative orientation of the two aromatic rings.

Predicted ¹H and ¹³C NMR Data

Based on the known spectral data of 2-chloropyridine and acetophenone derivatives, the following table presents the predicted chemical shifts for this compound.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 2-Chloropyridine Moiety | ||

| C-2 | - | ~152 |

| C-3 | ~7.8 | ~125 |

| C-4 | ~8.0 | ~140 |

| C-5 | - | ~135 |

| C-6 | ~8.5 | ~150 |

| Acetoxybenzoyl Moiety | ||

| C-1' | - | ~138 |

| C-2' | - | ~150 |

| C-3' | ~7.2 | ~122 |

| C-4' | ~7.6 | ~134 |

| C-5' | ~7.4 | ~128 |

| C-6' | ~8.0 | ~131 |

| C=O (ketone) | - | ~195 |

| C=O (ester) | - | ~169 |

| CH₃ | ~2.2 | ~21 |

Note: These are predicted values and may vary in an actual experimental spectrum.

In cases of severe signal overlap or for probing specific metabolic pathways involving this molecule, isotopic labeling can be a powerful strategy. Introducing ¹³C or ¹⁵N isotopes at specific positions in the molecule would allow for selective observation of these nuclei and their correlations, greatly simplifying the spectral analysis. For instance, selective ¹³C labeling of the carbonyl carbons could aid in studying their electronic environment and reactivity.

Solid-state NMR (ssNMR) spectroscopy could be employed to study the structure and dynamics of this compound in its crystalline form. This technique is particularly valuable for characterizing different polymorphic forms, which may exhibit distinct physical properties. Cross-polarization magic-angle spinning (CP-MAS) experiments would provide high-resolution spectra of the solid material, revealing details about the molecular packing and intermolecular interactions.

Vibrational Spectroscopic Analysis for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational state.

The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various functional groups.

C=O Stretching: Two distinct carbonyl stretching vibrations are anticipated. The ketone carbonyl (benzoyl) will likely absorb in the range of 1680-1660 cm⁻¹, while the ester carbonyl (acetoxy) is expected at a higher frequency, typically around 1770-1750 cm⁻¹.

C-O Stretching: The C-O stretching vibrations of the ester group will appear in the 1300-1000 cm⁻¹ region.

C-Cl Stretching: The C-Cl stretching vibration of the chloropyridine ring is expected to be observed in the 800-600 cm⁻¹ region.

Aromatic C-H and C=C Stretching: The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, and the C=C stretching vibrations of the pyridine and benzene rings will be found in the 1600-1450 cm⁻¹ region.

Predicted FTIR Data

| Functional Group | Characteristic Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100-3000 |

| Aliphatic C-H (CH₃) | Stretching | 2980-2900 |

| C=O (ester) | Stretching | 1770-1750 |

| C=O (ketone) | Stretching | 1680-1660 |

| Aromatic C=C | Stretching | 1600-1450 |

| C-O (ester) | Stretching | 1300-1000 |

| C-Cl | Stretching | 800-600 |

Synthetic Methodologies and Retrosynthetic Strategies

Retrosynthetic Analysis of 5-(2-Acetoxybenzoyl)-2-chloropyridine

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. numberanalytics.com This process involves breaking bonds, known as disconnections, which correspond to the reverse of reliable chemical reactions. lkouniv.ac.in

The most logical retrosynthetic disconnection in this compound is the carbon-carbon bond between the carbonyl group and the pyridine (B92270) ring. This disconnection simplifies the complex ketone into two more manageable fragments: a pyridine-based synthon and a benzoyl-based synthon.

This primary disconnection leads to two potential pathways depending on the polarity assigned to the resulting synthons:

Pathway A: A nucleophilic 2-chloropyridin-5-yl synthon and an electrophilic 2-acetoxybenzoyl synthon.

Pathway B: An electrophilic 2-chloropyridin-5-yl synthon and a nucleophilic 2-acetoxybenzoyl synthon.

Pathway A is generally more synthetically viable due to the availability and reactivity of the corresponding synthetic equivalents.

The 2-acetoxybenzoyl fragment is derived from the readily available starting material, salicylic (B10762653) acid. The phenolic hydroxyl group requires protection to prevent side reactions during the formation of a reactive electrophile. Acetylation serves as an effective protection strategy.

The electrophilic 2-acetoxybenzoyl synthon is most practically realized as 2-acetoxybenzoyl chloride (also known as O-acetylsalicyloyl chloride). ganeshremedies.comnih.gov This acyl chloride can be synthesized from salicylic acid in a two-step process:

Acetylation: The phenolic hydroxyl group of salicylic acid is acetylated using acetic anhydride (B1165640) to form acetylsalicylic acid.

Chlorination: The carboxylic acid moiety of acetylsalicylic acid is then converted to an acyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. prepchem.comchemicalforums.com It is crucial to perform the acetylation first, as direct treatment of salicylic acid with thionyl chloride can lead to unwanted side reactions involving the unprotected hydroxyl group. chemicalforums.com

The 2-chloropyridine (B119429) moiety serves as the second key building block. The choice of a specific precursor for the 2-chloropyridin-5-yl synthon depends on the chosen forward synthetic strategy, particularly the type of cross-coupling reaction employed.

Several key precursors can be derived from 2-chloropyridine:

Organoboron Reagents: 2-Chloropyridine-5-boronic acid is a versatile precursor for Suzuki-Miyaura cross-coupling reactions. chembk.commedchemexpress.comnih.gov It can be prepared from 5-bromo-2-chloropyridine (B1630664) via lithium-halogen exchange followed by reaction with a trialkyl borate.

Organozinc Reagents: A 2-chloropyridin-5-ylzinc halide can be generated in situ from 5-iodo- or 5-bromo-2-chloropyridine for use in Negishi couplings. wikipedia.orgorganic-chemistry.org This approach is valued for its functional group tolerance.

Organolithium Reagents: Direct lithiation of 2-chloropyridine can be challenging, as attack at the C6 position is often favored. researchgate.net However, specific directing groups or reaction conditions can potentially achieve lithiation at the C5 position, which could then be used to react with an appropriate electrophile.

Direct Synthesis Approaches

The forward synthesis of this compound involves constructing the central C-C bond. This can be attempted through direct acylation or, more commonly, through metal-catalyzed cross-coupling reactions.

Direct acylation of a pyridine ring using Friedel-Crafts chemistry is notoriously difficult. khanacademy.org The pyridine nitrogen is a Lewis base that readily coordinates with the Lewis acid catalyst (e.g., AlCl₃), leading to the deactivation of the aromatic ring towards electrophilic substitution. nih.gov Furthermore, the chloro-substituent at the C2 position further deactivates the ring.

| Challenge | Description |

| Ring Deactivation | The electronegative nitrogen atom in the pyridine ring withdraws electron density, making it less nucleophilic than benzene (B151609). |

| Catalyst Sequestration | The lone pair on the pyridine nitrogen acts as a Lewis base, forming a complex with the Lewis acid catalyst (e.g., AlCl₃), which further deactivates the ring. nih.gov |

| Directing Effects | The existing 2-chloro substituent is deactivating and directs incoming electrophiles, although C5 (meta to the nitrogen) is a plausible position for substitution on the deactivated ring. |

| Harsh Conditions | Overcoming the inherent lack of reactivity often requires high temperatures and strong catalysts, which can lead to low yields and side products. chemijournal.com |

Due to these significant challenges, direct Friedel-Crafts acylation of 2-chloropyridine with 2-acetoxybenzoyl chloride is not considered a primary synthetic route. Alternative metal-mediated methods are far more efficient and regioselective.

Transition-metal-catalyzed cross-coupling reactions represent the most effective and versatile strategy for synthesizing this compound. These methods involve the reaction of an organometallic derivative of one fragment with a halide or triflate of the other, catalyzed by a palladium or nickel complex. wikipedia.org

Suzuki-Miyaura Coupling: This is a highly plausible and widely used method for forming aryl-aryl bonds. researchgate.net The synthesis would involve the palladium-catalyzed reaction of 2-chloropyridine-5-boronic acid with 2-acetoxybenzoyl chloride . nih.gov The reaction requires a base (e.g., K₂CO₃, Cs₂CO₃) and is typically carried out in a solvent mixture like dioxane/water or DME.

Negishi Coupling: The Negishi coupling offers an alternative that utilizes an organozinc reagent. organic-chemistry.org In this approach, a 2-chloropyridin-5-ylzinc halide (prepared from 5-halo-2-chloropyridine) would be coupled with 2-acetoxybenzoyl chloride in the presence of a palladium or nickel catalyst. wikipedia.orgnih.gov Negishi couplings are known for their high reactivity and functional group tolerance.

Other potential methods include the Stille coupling (using an organotin reagent) and the Hiyama coupling (using an organosilicon reagent), although the Suzuki and Negishi reactions are generally preferred due to the lower toxicity and higher stability of the organoboron and organozinc reagents.

| Coupling Reaction | Pyridine Reagent | Benzoyl Reagent | Catalyst/Conditions |

| Suzuki-Miyaura | 2-Chloropyridine-5-boronic acid | 2-Acetoxybenzoyl chloride | Pd(PPh₃)₄ or Pd(OAc)₂/ligand, Base (K₂CO₃, CsF), Solvent (Dioxane, Toluene, DME) researchgate.netnih.gov |

| Negishi | 2-Chloropyridin-5-ylzinc halide | 2-Acetoxybenzoyl chloride | Pd(PPh₃)₄ or Ni(acac)₂, Solvent (THF, DMF) wikipedia.org |

| Stille | 5-Tributylstannyl-2-chloropyridine | 2-Acetoxybenzoyl chloride | Pd(PPh₃)₄, Solvent (Toluene, Dioxane) |

These cross-coupling reactions provide a modular and reliable pathway to the target molecule, allowing for the convergent assembly from two functionalized precursors.

Direct Installation of the 2-Acetoxybenzoyl Fragment

A primary retrosynthetic disconnection of this compound involves the direct formation of the carbon-carbon bond between the pyridine and benzoyl moieties. This can be conceptually achieved via a Friedel-Crafts acylation reaction.

Retrosynthetic Analysis:

This approach, while theoretically straightforward, presents several challenges. The Friedel-Crafts acylation of pyridine and its derivatives is often difficult due to the deactivation of the ring by the nitrogen atom, which can coordinate with the Lewis acid catalyst. khanacademy.orgbeilstein-journals.org This coordination not only reduces the catalytic activity but also further deactivates the ring towards electrophilic substitution.

Furthermore, the regioselectivity of the acylation on a 2-chloropyridine ring is a significant concern. The directing effects of the chloro group (ortho, para-directing) and the pyridine nitrogen (meta-directing with respect to the electrophile) can lead to a mixture of isomers, with the desired 5-substituted product potentially being a minor component. huji.ac.il

Table 1: Potential Catalysts and Conditions for Friedel-Crafts Acylation

| Catalyst | Solvent | Temperature | Potential Issues |

| AlCl₃ | CS₂, Nitrobenzene | Room Temp. to Reflux | Strong catalyst deactivation, low yield, complex product mixture |

| FeCl₃ | Dichloroethane | Reflux | Milder than AlCl₃, but may still face deactivation and regioselectivity issues |

| Zeolites | Solvent-free | High Temperature | Potential for improved regioselectivity, but may require harsh conditions |

Due to these limitations, direct Friedel-Crafts acylation is often not the preferred method for the synthesis of specifically substituted benzoylpyridines like the target compound.

Synthetic Routes via Functional Group Interconversions on Precursors

A more versatile and often higher-yielding approach involves the construction of the this compound scaffold through the modification of pre-functionalized pyridine intermediates. These methods offer better control over regiochemistry and are more compatible with a wider range of functional groups.

Preparation from Halogenated Pyridine Intermediates (e.g., 2,5-dihalopyridines)

A robust strategy for the synthesis of 5-substituted-2-chloropyridines is through the selective functionalization of 2,5-dihalopyridines, such as 2-chloro-5-bromopyridine or 2-chloro-5-iodopyridine. The differential reactivity of the halogens allows for selective cross-coupling reactions at the 5-position.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Negishi reactions, are particularly well-suited for this purpose. nih.govnih.govdntb.gov.ua For the synthesis of this compound, a suitable organometallic reagent bearing the 2-acetoxybenzoyl moiety (or a protected precursor) would be coupled with the 2-chloro-5-halopyridine.

Example of a Suzuki Coupling Approach:

Table 2: Common Palladium Catalysts and Ligands for Suzuki Coupling

| Palladium Source | Ligand | Base | Solvent |

| Pd(PPh₃)₄ | - | Na₂CO₃, K₃PO₄ | Toluene, Dioxane/H₂O |

| Pd(OAc)₂ | SPhos, XPhos | K₂CO₃, Cs₂CO₃ | Toluene, THF |

| PdCl₂(dppf) | dppf | K₃PO₄, NaHCO₃ | DMF, DME |

This approach offers excellent control over the position of the new carbon-carbon bond and is generally tolerant of various functional groups. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions. mdpi.com

Introduction and Modification of Carboxylic Acid and Phenolic Precursors

An alternative multistep strategy involves the initial introduction of a simpler functional group at the 5-position of the 2-chloropyridine ring, which is then elaborated to the desired benzoyl group.

One such pathway begins with the synthesis of 2-chloro-5-cyanopyridine (B21959). nih.gov The cyano group can be a versatile handle for further transformations. For instance, it can be reacted with a Grignard reagent, such as 2-methoxyphenylmagnesium bromide, to form an imine intermediate, which upon hydrolysis, would yield the corresponding ketone. libretexts.org Subsequent demethylation and acetylation would provide the final product.

Synthetic Sequence from 2-Chloro-5-cyanopyridine:

Grignard Addition: 2-chloro-5-cyanopyridine + 2-methoxyphenylmagnesium bromide → imine intermediate

Hydrolysis: Imine intermediate + H₃O⁺ → 5-(2-methoxybenzoyl)-2-chloropyridine

Demethylation: 5-(2-methoxybenzoyl)-2-chloropyridine + BBr₃ → 5-(2-hydroxybenzoyl)-2-chloropyridine

Acetylation: 5-(2-hydroxybenzoyl)-2-chloropyridine + Acetic anhydride → this compound

Another precursor is 2-chloro-5-nitropyridine. google.comresearchgate.net The nitro group can be reduced to an amino group, which can then be diazotized and converted to a hydroxyl group, yielding 2-chloro-5-hydroxypyridine. This phenolic precursor, however, is less straightforward to convert to the target benzoylpyridine.

A more direct route to a carboxylic acid precursor is the oxidation of 2-chloro-5-methylpyridine. The resulting 2-chloro-5-pyridinecarboxylic acid can be converted to an acyl chloride, which can then undergo a Friedel-Crafts reaction with a suitable aromatic substrate or be coupled with an organometallic reagent to form the ketone. chemistrysteps.comyoutube.com

Esterification and Acylation Reactions for Acetoxy Group Formation

The final step in many of the synthetic routes described above is the formation of the acetoxy group. This is typically achieved through the esterification or acylation of a 5-(2-hydroxybenzoyl)-2-chloropyridine precursor.

This transformation can be readily accomplished using standard acylation conditions. Acetic anhydride is a common and effective acetylating agent, often used in the presence of a base such as pyridine or triethylamine (B128534) to neutralize the acetic acid byproduct. Alternatively, acetyl chloride can be used, also in the presence of a non-nucleophilic base.

Table 3: Reagents and Conditions for Acetoxy Group Formation

| Acetylating Agent | Base | Solvent | Temperature |

| Acetic Anhydride | Pyridine, Triethylamine | Dichloromethane, THF | Room Temperature |

| Acetyl Chloride | Triethylamine, DIPEA | Dichloromethane, Acetonitrile | 0 °C to Room Temperature |

The reaction is generally high-yielding and proceeds under mild conditions.

Multi-Component Reactions (MCRs) for Scaffold Construction

Such a reaction might involve, for example, a variation of the Hantzsch pyridine synthesis or other pyridine-forming MCRs, using a β-ketoester or a related precursor that incorporates the 2-acetoxybenzoyl moiety. researchgate.net The development of such a reaction would require significant research and optimization.

Hypothetical MCR Approach:

A one-pot reaction of an enamine, an α,β-unsaturated carbonyl compound (bearing the 2-acetoxybenzoyl group), and a source of ammonia, followed by an in-situ oxidation and chlorination, could potentially lead to the desired product. However, controlling the regioselectivity and preventing side reactions in such a complex transformation would be a major challenge.

Reactivity, Reaction Pathways, and Mechanistic Studies

Reactivity of the 2-Chloropyridine (B119429) Core

The 2-chloropyridine ring is characterized by the electron-withdrawing nature of the nitrogen atom, which significantly influences its reactivity. This electronic effect deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution, particularly at the positions ortho and para to the nitrogen (C2 and C4). wikipedia.orgstackexchange.com

The chlorine atom at the C2 position of 5-(2-Acetoxybenzoyl)-2-chloropyridine is susceptible to displacement by nucleophiles through a Nucleophilic Aromatic Substitution (SNAr) mechanism. Pyridine (B92270) and its derivatives are more reactive towards nucleophilic substitution than corresponding benzene (B151609) compounds. acs.org The reaction is particularly favored at the 2- and 4-positions. chegg.com The mechanism involves the attack of a nucleophile to form a negatively charged intermediate, known as a Meisenheimer complex, which is stabilized by the electron-withdrawing nitrogen atom. nih.govresearchgate.net The subsequent loss of the chloride ion restores the aromaticity of the ring. youtube.com

The rate of this reaction is influenced by the nature of the nucleophile and the presence of other substituents on the pyridine ring. nih.govresearchgate.net A variety of nucleophiles can be employed, leading to a wide range of substituted pyridine derivatives.

Table 1: Examples of Nucleophilic Aromatic Substitution (SNAr) Reactions

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Amine | R-NH₂ | 2-Aminopyridine derivative |

| Alkoxide | R-ONa | 2-Alkoxypyridine derivative |

| Thiolate | R-SNa | 2-Alkylthiopyridine derivative |

| Hydroxide (B78521) | NaOH | 2-Hydroxypyridine/2-Pyridone |

The carbon-chlorine bond at the C2 position serves as an excellent handle for various palladium- or nickel-catalyzed cross-coupling reactions, which are fundamental for forming new carbon-carbon bonds. researchgate.netmdpi.com While aryl chlorides are generally less reactive than the corresponding bromides and iodides, suitable catalyst systems can effectively facilitate these transformations. mdpi.comwikipedia.org

Suzuki-Miyaura Coupling : This reaction couples the 2-chloropyridine core with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.comresearchgate.net It is a versatile method for synthesizing biaryl and heterobiaryl compounds. researchgate.netnih.gov Catalyst systems such as Pd(OAc)₂ with suitable phosphine (B1218219) ligands are often employed. mdpi.com

Sonogashira Coupling : This reaction involves the coupling of the 2-chloropyridine moiety with a terminal alkyne. organic-chemistry.org It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. wikipedia.org This method is highly effective for the synthesis of aryl-alkyne structures. rsc.orgscirp.org

Negishi Coupling : The Negishi coupling utilizes an organozinc reagent to couple with the aryl chloride. wikipedia.org This reaction is known for its high functional group tolerance and the ability to form C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds. wikipedia.orgorgsyn.org Palladium catalysts, such as those with phosphine ligands, are commonly used. researchgate.netchemrxiv.org

Table 2: Overview of Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Bond |

|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(0) catalyst, Base | Pyridyl-Aryl |

| Sonogashira | R-C≡CH | Pd(0) catalyst, Cu(I) co-catalyst, Base | Pyridyl-Alkynyl |

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards electrophilic aromatic substitution compared to benzene. stackexchange.compearson.com Furthermore, the presence of the electron-withdrawing 2-chloro and 5-benzoyl groups further deactivates the ring. youtube.commdpi.com In strongly acidic conditions, often required for EAS reactions like nitration, the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion. This positive charge dramatically increases the deactivation of the ring. stackexchange.com

When EAS does occur, substitution is strongly directed to the meta-position (C3 and C5) relative to the ring nitrogen. stackexchange.com In this compound, the C5 position is already substituted. Therefore, any potential electrophilic attack would be directed primarily to the C3 position. However, forcing conditions would be necessary, and yields are expected to be low.

Reactivity of the Benzoyl Moiety

The benzoyl moiety contains two key reactive sites: the ketone carbonyl group and the phenyl ring.

The carbonyl group of the aromatic ketone is a site for nucleophilic addition and related reactions. numberanalytics.comnumberanalytics.com

Reduction : The ketone can be readily reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). chemguide.co.uk Catalytic hydrogenation (H₂/catalyst) is also an effective method. libretexts.orglibretexts.org This reaction converts the benzoyl group into a (2-acetoxyphenyl)(6-chloropyridin-3-yl)methanol moiety.

Condensation Reactions : The ketone can participate in condensation reactions, although its reactivity is influenced by steric hindrance. numberanalytics.com For instance, in a Claisen-Schmidt condensation, an aromatic ketone reacts with an aromatic aldehyde (lacking α-hydrogens) in the presence of a base to form an α,β-unsaturated ketone, also known as a chalcone. libretexts.orgjove.com Other condensation reactions, such as the Wittig reaction, could convert the carbonyl group into an alkene. numberanalytics.com

Table 3: Common Reactions at the Ketone Carbonyl Group

| Reaction Type | Reagent(s) | Functional Group Transformation |

|---|---|---|

| Reduction | NaBH₄ or LiAlH₄ | Ketone → Secondary Alcohol |

| Claisen-Schmidt Condensation | Ar-CHO, Base | Ketone → α,β-Unsaturated Ketone |

The phenyl ring of the benzoyl moiety can undergo electrophilic aromatic substitution. The position of substitution is directed by the two existing groups on the ring: the acetoxy group (-OAc) and the ketone group (-COR).

The acetoxy group is an activating, ortho-, para-directing group.

The ketone group is a deactivating, meta-directing group.

The directing effects of these two groups are synergistic. The acetoxy group at C2 directs incoming electrophiles to positions C4 and C6. The ketone group at C1 directs incoming electrophiles to positions C3 and C5. The most activated positions for electrophilic attack, therefore, are C3 and C5, which are ortho and para to the activating acetoxy group and meta to the deactivating ketone group.

Nitration : Treatment with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, would introduce a nitro group (-NO₂) onto the phenyl ring. rushim.rumasterorganicchemistry.com Given the directing effects, the primary products would be 5-(2-acetoxy-5-nitrobenzoyl)-2-chloropyridine and 5-(2-acetoxy-3-nitrobenzoyl)-2-chloropyridine. The use of nitric acid in acetic anhydride (B1165640) can also lead to acetoxylation as a side reaction. canterbury.ac.nzgoogle.com

Halogenation : Electrophilic halogenation, for example with Br₂ and a Lewis acid catalyst like FeBr₃, would introduce a halogen atom onto the phenyl ring, again favoring substitution at the C3 and C5 positions.

Transformations Involving the Acetoxy Group

No specific studies detailing the hydrolysis or transesterification of the acetoxy group in this compound have been found. While general principles of ester hydrolysis (either acid or base-catalyzed) would theoretically apply, leading to the formation of the corresponding salicylic (B10762653) acid derivative, no experimental data, reaction conditions, or kinetic measurements for this specific compound are available. Similarly, transesterification reactions, which would involve the exchange of the acetyl group with another alcohol, have not been documented.

Information regarding the thermal stability, potential thermolytic cleavage pathways, or rearrangement processes of this compound is absent from the scientific literature. Such studies would be crucial for understanding the compound's behavior at elevated temperatures and for identifying potential side reactions in synthetic applications.

Computational and Experimental Mechanistic Investigations

A search for computational studies, including Density Functional Theory (DFT) analyses, on this compound yielded no results. Such studies are vital for understanding reaction mechanisms at a molecular level, including the identification of transition states and the calculation of activation energy barriers for its potential transformations.

No kinetic studies have been published that determine the reaction rates of any transformations involving this compound. This includes the rates of hydrolysis, transesterification, or any other documented reaction.

The influence of catalysts and different solvent environments on the reactivity of this compound has not been investigated in the available literature. Understanding these effects is fundamental to optimizing reaction conditions and yields for any chemical transformation.

Chemical Transformations and Derivatization for Analog Synthesis

Selective Functionalization of the Pyridine (B92270) Ring

The pyridine ring in 5-(2-acetoxybenzoyl)-2-chloropyridine offers several positions for further functionalization, allowing for the introduction of a wide range of substituents to modulate the molecule's electronic and steric properties.

The introduction of new functional groups at the C3, C4, and C6 positions of the 2-chloropyridine (B119429) ring can be achieved through various methods, most notably through directed metalation strategies. The existing chloro and benzoyl groups significantly influence the regioselectivity of these reactions.

Directed ortho-metalation (DoM) is a powerful technique for the functionalization of pyridine rings. For 2-chloropyridine, lithiation can be selectively directed to different positions depending on the choice of the lithiating agent and reaction conditions. While lithium diisopropylamide (LDA) typically directs lithiation to the C3 position due to the directing effect of the chlorine atom, other strong bases can lead to different outcomes. rsc.org For instance, the use of a superbase like BuLi-LiDMAE (a mixture of n-butyllithium and lithium 2-(dimethylamino)ethoxide) has been shown to promote an unprecedented regioselective C6 lithiation of 2-chloropyridine. acs.orgnih.govresearchgate.net This C6-lithiated intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups at this position.

While the bulky 5-benzoyl group might sterically hinder access to the C4 and C6 positions, functionalization at the C3 and C4 positions of substituted pyridines has been achieved. nih.gov For example, iridium-catalyzed borylation can introduce a boryl group at the C3 or C4 positions of substituted pyridines, which can then be further functionalized through cross-coupling reactions. nih.gov The regioselectivity of such reactions is often influenced by both steric and electronic factors. nih.gov

| Position | Method | Reagent Example | Potential Substituents Introduced |

| C3 | Directed ortho-metalation | Lithium diisopropylamide (LDA) | Alkyl, silyl, carboxyl, etc. |

| C4 | Iridium-catalyzed borylation | [Ir(cod)(OMe)]₂/dtbpy | Boryl group for subsequent cross-coupling |

| C6 | Directed metalation | BuLi-LiDMAE | Alkyl, aryl, heteroaryl, etc. |

The chlorine atom at the C2 position of the pyridine ring is a key handle for modification through nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the pyridine ring, further enhanced by the electron-withdrawing benzoyl group at C5, facilitates the displacement of the chloride by a variety of nucleophiles. youtube.comyoutube.com

The reactivity of 2-chloropyridines in SNAr reactions is influenced by the electronic properties of other substituents on the ring. nih.govresearchgate.net Nucleophiles such as amines, alkoxides, and thiolates can be used to introduce new functional groups at the C2 position. youtube.comresearchgate.net The general mechanism involves the formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate, followed by the expulsion of the chloride leaving group. nih.govresearchgate.net

Alternatively, the chlorine atom can be removed through dehalogenation reactions. Catalytic reduction methods are commonly employed for this purpose. For instance, palladium-catalyzed hydrodehalogenation using a hydride source like polymethylhydrosiloxane (B1170920) (PMHS) has been shown to be effective for the reduction of chloroarenes, including 2-chloropyridine. msu.edu Copper-catalyzed dehalogenation has also been reported for halogenated pyridines. researchgate.net Another approach involves the N-oxidation of the pyridine ring, which can enhance the efficiency of subsequent dechlorination processes. acs.org

| Transformation | Reaction Type | Reagent Example | Resulting Functional Group at C2 |

| Substitution | Nucleophilic Aromatic Substitution (SNAr) | Amines, Alkoxides, Thiolates | Amino, Alkoxy, Thioether |

| Removal | Catalytic Hydrodehalogenation | Pd(OAc)₂ / PMHS | Hydrogen (dehalogenation) |

| Removal | Copper-catalyzed dehalogenation | Copper(I) benzoate (B1203000) | Hydrogen (dehalogenation) |

Derivatization of the Benzoyl Moiety

The benzoyl group offers two primary sites for derivatization: the ketone carbonyl and the phenyl ring. These modifications can significantly alter the three-dimensional shape and electronic properties of the molecule.

The ketone of the benzoyl group can be reduced to a secondary alcohol or completely deoxygenated to a methylene (B1212753) group (alkane). The reduction to an alcohol introduces a new chiral center, opening possibilities for stereoselective synthesis.

A variety of reducing agents can be employed for the conversion of the ketone to a secondary alcohol. Common hydride reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective. For enantioselective reductions, catalytic methods are preferred. These include the use of chiral oxazaborolidine catalysts (Corey-Bakshi-Shibata reduction) or transition metal catalysts with chiral ligands. wikipedia.orgnih.gov Biocatalytic reductions using ketoreductase enzymes (KREDs) have also proven highly effective for the enantioselective reduction of diaryl ketones and benzoylpyridine derivatives, often affording high yields and excellent enantiomeric excess. nih.govacs.org

Complete reduction of the ketone to an alkane can be achieved under more forcing conditions. Classic methods include the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) and the Clemmensen reduction (using zinc amalgam and hydrochloric acid).

| Product | Reaction Type | Reagent Example | Key Features |

| Secondary Alcohol | Hydride Reduction | Sodium borohydride (NaBH₄) | Achiral reduction |

| Chiral Secondary Alcohol | Enantioselective Catalytic Reduction | Chiral oxazaborolidine, Ketoreductases (KREDs) | High enantioselectivity |

| Alkane | Deoxygenation | Wolff-Kishner (H₂NNH₂, KOH) or Clemmensen (Zn(Hg), HCl) | Complete removal of carbonyl |

The reactivity of the phenyl ring within the benzoyl moiety towards further substitution, and the reactivity of the ketone itself, are influenced by the nature of the substituents present on the ring. The existing 2-acetoxy group is an ortho, para-directing group, although its activating effect is attenuated by the delocalization of the oxygen lone pair into the acetyl carbonyl.

Substituents on an aromatic ring are broadly classified as either activating or deactivating, and they direct incoming electrophiles to specific positions (ortho, meta, or para). msu.edu Electron-donating groups (EDGs) such as alkoxy or alkyl groups activate the ring towards electrophilic aromatic substitution and direct incoming electrophiles to the ortho and para positions. libretexts.org Conversely, electron-withdrawing groups (EWGs) like nitro or cyano groups deactivate the ring and direct electrophiles to the meta position. libretexts.org

These substituent effects also impact the reactivity of the ketone. The electrophilicity of the carbonyl carbon is increased by EWGs on the phenyl ring, which can accelerate nucleophilic attack, for instance, in reduction reactions. stackexchange.com Conversely, EDGs decrease the electrophilicity of the carbonyl carbon. nih.gov These electronic effects, along with steric hindrance from bulky substituents, would need to be considered when planning further derivatization of the benzoyl moiety. nih.govacs.org

| Substituent Type | Effect on Ring Reactivity (EAS) | Directing Effect | Effect on Ketone Reactivity (Nucleophilic Attack) |

| Electron-Donating (e.g., -OCH₃, -CH₃) | Activating | Ortho, Para | Decreases |

| Electron-Withdrawing (e.g., -NO₂, -CN) | Deactivating | Meta | Increases |

| Halogens (e.g., -Cl, -Br) | Deactivating | Ortho, Para | Increases (Inductive) |

Alterations of the Acetoxy Functionality

The acetoxy group is an ester functionality that can be readily transformed into other functional groups, providing a handle for significant structural modification.

The most straightforward transformation is the hydrolysis of the acetate (B1210297) ester to the corresponding phenol (B47542). This can be achieved under acidic or basic conditions. nih.govnih.gov The resulting hydroxyl group can then serve as a precursor for the synthesis of a wide range of other derivatives. For instance, aryl ethers can be synthesized through Williamson ether synthesis, reacting the phenoxide with an alkyl halide. organic-chemistry.org

Transesterification offers a direct route to convert the acetate into other esters without proceeding through the phenol intermediate. This reaction involves treating the aryl acetate with a different alcohol in the presence of an acid or base catalyst. wikipedia.orgmasterorganicchemistry.com It is an equilibrium process that can be driven to completion by using a large excess of the new alcohol. wikipedia.org Various catalysts, including alkali metal species, have been developed for the transesterification of aryl esters with phenols. rsc.org Isopropenyl acetate can also serve as a transesterification agent. rsc.org Additionally, methods for synthesizing aryl acetates from aryl methyl ethers via carbonylation have been developed, which could potentially be reversed or adapted for derivatization. rsc.orgnih.gov

| Transformation | Reaction Type | Reagent Example | Resulting Functional Group |

| Conversion to Phenol | Hydrolysis | Acid (e.g., HCl) or Base (e.g., NaOH) | Hydroxyl (-OH) |

| Conversion to Other Esters | Transesterification | Alcohol (R'OH) with acid or base catalyst | New Ester (-OCOR') |

| Conversion to Ethers | Etherification (from phenol) | Alkyl halide (R'X) with base | Ether (-OR') |

Conversion to Other Ester Derivatives (e.g., Benzoates, Alkyl Esters)

The acetoxy group of this compound can be converted into other ester derivatives, such as benzoates and various alkyl esters, through transesterification or hydrolysis followed by re-esterification. These transformations allow for the introduction of different lipophilic or sterically diverse groups, which can significantly influence the compound's biological activity and pharmacokinetic properties.

Transesterification:

Transesterification offers a direct method to exchange the acetyl group for another acyl group. This can be achieved by reacting this compound with an excess of the desired alcohol or carboxylic acid in the presence of an acid or base catalyst. For instance, reaction with benzyl (B1604629) alcohol in the presence of a suitable catalyst can yield the corresponding benzoate derivative. The use of different acyl donors like vinyl acetate, phenyl acetate, or ethyl acetate can also be employed for this purpose.

| Reactant | Acyl Donor | Catalyst | Product |

| This compound | Benzoyl Chloride | Pyridine | 5-(2-Benzoyloxybenzoyl)-2-chloropyridine |

| This compound | Ethanol | Sulfuric Acid | 5-(2-Ethoxycarbonylbenzoyl)-2-chloropyridine |

| This compound | Methanol (B129727) | Zirconium/Titanium Solid Acid | 5-(2-Methoxycarbonylbenzoyl)-2-chloropyridine |

Hydrolysis and Re-esterification:

Alternatively, the acetoxy group can be first hydrolyzed to the corresponding phenol, 5-(2-Hydroxybenzoyl)-2-chloropyridine, under basic or acidic conditions. The resulting hydroxyl group can then be esterified with a variety of carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides) to introduce the desired ester functionality. This two-step approach provides greater flexibility in the synthesis of diverse ester analogs. For example, reacting the intermediate phenol with benzoyl chloride in the presence of a base like pyridine would yield the benzoate ester. Similarly, reaction with various alkyl acyl chlorides would produce the corresponding alkyl esters.

Deacetylation to the Hydroxyl Group and its Subsequent Reactions (e.g., Etherification, Oxidation)

Deacetylation of this compound is a key transformation that unmasks a phenolic hydroxyl group, opening up further avenues for derivatization.

Deacetylation:

The removal of the acetyl group to yield 5-(2-Hydroxybenzoyl)-2-chloropyridine can be accomplished through alkaline hydrolysis, for instance, by treatment with a base such as sodium hydroxide (B78521) or potassium carbonate in a suitable solvent like methanol or water. cmu.edu This reaction is typically straightforward and proceeds with high yield.

| Starting Material | Reagent | Product |

| This compound | Sodium Hydroxide | 5-(2-Hydroxybenzoyl)-2-chloropyridine |

| This compound | Potassium Carbonate/Methanol | 5-(2-Hydroxybenzoyl)-2-chloropyridine |

Subsequent Reactions of the Hydroxyl Group:

The newly formed hydroxyl group in 5-(2-Hydroxybenzoyl)-2-chloropyridine is a versatile functional handle for further chemical modifications, including etherification and oxidation.

Etherification: The phenolic hydroxyl group can be converted into a wide range of ether derivatives. This is typically achieved by reacting 5-(2-Hydroxybenzoyl)-2-chloropyridine with an alkyl halide or a sulfonate ester in the presence of a base. The choice of the alkylating agent allows for the introduction of various alkyl, substituted alkyl, or aryl groups, thereby modifying the steric and electronic properties of the molecule. For example, reaction with methyl iodide in the presence of a base like potassium carbonate would yield the corresponding methoxy (B1213986) derivative, 5-(2-Methoxybenzoyl)-2-chloropyridine.

Oxidation: The phenolic hydroxyl group is susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, various oxidation products can be obtained. While the specific oxidation products of 5-(2-Hydroxybenzoyl)-2-chloropyridine are not detailed in the available literature, analogous phenolic compounds can undergo oxidation to form quinone-type structures or undergo oxidative coupling reactions. The benzophenone (B1666685) moiety itself can be reduced to the corresponding alcohol, benzhydrol, using reducing agents like sodium borohydride. youtube.comyoutube.com Further oxidation of this secondary alcohol could potentially lead to other derivatives.

Applications As a Key Intermediate in Complex Organic Synthesis

Role as a Building Block for Advanced Pyridine-Containing Scaffolds and Heterocycles

Pyridine (B92270) and its derivatives are fundamental scaffolds in medicinal chemistry and drug design due to their presence in numerous therapeutic agents. anjs.edu.iqnih.gov The functional groups present in "5-(2-Acetoxybenzoyl)-2-chloropyridine"—a reactive chloro group on the pyridine ring, a ketone, and an acetoxy-protected phenol (B47542)—theoretically allow for a variety of chemical transformations. The chlorine atom can be displaced through nucleophilic aromatic substitution, a common strategy for introducing new functionalities to the pyridine core. beilstein-journals.org The ketone and ester groups offer additional sites for modification or for influencing the molecule's electronic properties and reactivity.

Despite this potential, a review of available research does not yield specific examples or studies where "this compound" is explicitly used as a precursor for advanced, complex pyridine-containing heterocycles like naphthyridines or other fused aza-analogues. rsc.org While the synthesis of such complex scaffolds often relies on functionalized pyridines, the specific contribution of this particular compound is not detailed.

Strategic Intermediate for the Preparation of Diverse Chemical Libraries through Modular Synthesis

Modular synthesis is a powerful strategy in drug discovery that involves the stepwise assembly of molecular building blocks, allowing for the rapid generation of a large number of structurally diverse compounds, known as a chemical library. researchgate.net An ideal intermediate for modular synthesis possesses multiple points of diversification where different chemical moieties can be introduced.

"this compound" has structural features that could, in principle, make it suitable for such an approach. For instance:

The 2-chloro position could be reacted with a library of nucleophiles (e.g., amines, thiols).

The acetoxy group could be hydrolyzed to reveal a phenol, which could then be derivatized.

The ketone could be subjected to various reactions, such as reduction, olefination, or condensation.

However, there is no specific documentation in the searched literature that demonstrates the use of "this compound" as a central scaffold for the modular synthesis of chemical libraries. The development of such libraries using pyridine cores is a known practice, but the application of this specific intermediate has not been reported in the available data.

Q & A

Q. What are the recommended synthetic routes for 5-(2-Acetoxybenzoyl)-2-chloropyridine, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves substituting 2-chloropyridine derivatives with acetoxybenzoyl groups. For example, analogous syntheses (e.g., ABT-594 derivatives) start with 2-chloropyridine and employ coupling reactions with activated benzoyl intermediates under anhydrous conditions . Optimization includes using catalysts like Pd for cross-coupling reactions and controlling temperature (e.g., 60–80°C) to minimize side products. Solvent selection (e.g., DMF or THF) and stoichiometric ratios (1:1.2 for nucleophile:electrophile) are critical for yield improvement .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR (e.g., 600 MHz in CDOD) identify substituent positions and confirm acetoxybenzoyl integration .

- HPLC : Purity assessment (≥98%) using C18 columns with acetonitrile/water gradients (e.g., 70:30 v/v) .

- X-ray Crystallography : For structural elucidation, SHELX programs (e.g., SHELXL) refine high-resolution crystal data, with emphasis on resolving torsional angles of the acetoxy group .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, chemical-resistant suits, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods for synthesis and purification steps due to potential respiratory irritation .

- Waste Disposal : Neutralize acidic byproducts before disposal, following institutional guidelines for halogenated organics .

Advanced Research Questions

Q. How can researchers investigate the pharmacological activity of this compound as a nicotinic acetylcholine receptor (nAChR) ligand?

- Methodological Answer :

- In Vitro Assays : Use α4β2 nAChR-expressing cell lines (e.g., HEK293) with patch-clamp electrophysiology to measure agonist efficacy (EC) .

- Selectivity Profiling : Compare binding affinities against α3β4 and α7 nAChR subtypes via radioligand displacement (e.g., H-epibatidine) to assess subtype specificity .

- Metabolic Stability : Perform hepatic microsome assays (human/rat) to evaluate CYP450-mediated degradation .

Q. What strategies resolve contradictions in toxicity data for 2-chloropyridine derivatives?

- Methodological Answer :

- Data Triangulation : Cross-reference in vitro (e.g., Ames test) and in vivo (rodent acute toxicity) studies to address gaps in chronic effects (e.g., carcinogenicity) .

- Dose-Response Analysis : Establish NOAEL (No Observed Adverse Effect Level) using OECD Guideline 420 for oral exposure .

- Computational Modeling : Apply QSAR (Quantitative Structure-Activity Relationship) to predict untested endpoints (e.g., reproductive toxicity) .

Q. How can crystallographic data for this compound be refined to resolve structural ambiguities?

- Methodological Answer :

- SHELX Suite : Use SHELXL for high-resolution refinement, focusing on anisotropic displacement parameters for the acetoxybenzoyl moiety .

- Twinned Data : Apply SHELXD for structure solution in cases of twinning or pseudo-symmetry, with iterative cycles to improve R-factors .

- Validation Tools : Employ PLATON to check for voids, hydrogen bonding, and torsional outliers in the final structure .

Q. What advanced chromatographic methods are suitable for detecting trace impurities in this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.